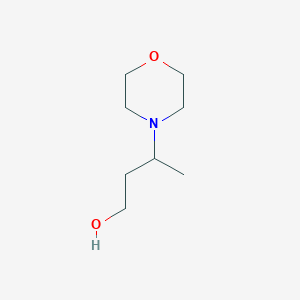

3-Morpholin-4-ylbutan-1-ol

Description

3-Morpholin-4-ylbutan-1-ol is a substituted butanol derivative featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the third carbon of the butanol backbone, with a hydroxyl group at the terminal (first) carbon. The synthesis of morpholine-containing alcohols typically involves nucleophilic substitution reactions, as demonstrated in the preparation of structurally related compounds like 1-(4-hydroxybutyl)morpholine (Example 3, ). Here, morpholine reacts with 4-chlorobutanol in the presence of sodium iodide and dioxane, yielding the product at 35% efficiency under the specified conditions .

Properties

IUPAC Name |

3-morpholin-4-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2-5-10)9-3-6-11-7-4-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNVZWRSIWZAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602102 | |

| Record name | 3-(Morpholin-4-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35806-22-5 | |

| Record name | 3-(Morpholin-4-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35806-22-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylbutan-1-ol typically involves the reaction of morpholine with butanal in the presence of a reducing agent. One common method is the reductive amination of butanal with morpholine using sodium borohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-ylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-Morpholin-4-ylbutanal or 3-Morpholin-4-ylbutanone.

Reduction: Formation of various morpholine derivatives.

Substitution: Formation of halogenated or aminated morpholine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Morpholin-4-ylbutan-1-ol serves as a crucial scaffold in the development of bioactive compounds. Morpholine derivatives are known for their diverse biological effects, including:

- Analgesic Properties : Morpholine-containing compounds have been investigated for their potential as pain relievers.

- Anticancer Activity : Studies have shown that certain morpholine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against gastric cancer cells .

Table 1: Biological Activities of Morpholine Derivatives

| Activity Type | Example Compounds | IC50 (μM) |

|---|---|---|

| Analgesic | Fedrilate | Not specified |

| Anticancer | 4-(Morpholin-4-yl)butan-2-ol | 1.2 |

| Antimicrobial | Various morpholine derivatives | Varies |

| Anti-inflammatory | Specific morpholine derivatives | Varies |

Biocatalysis

Recent advancements have highlighted the use of this compound in enzyme-catalyzed reactions. A notable study utilized lipase B from Candida antarctica immobilized on magnetic nanoparticles for the kinetic resolution of racemic 4-(morpholin-4-yl)butan-2-ol. This method showcased enhanced reaction rates and yield improvements when using a U-shaped microreactor design .

Case Study: Kinetic Resolution Using CaLB-MNP

In a continuous flow setup, the reaction conditions were optimized to achieve higher enantiomeric excess (ee) and conversion rates. The results indicated that the immobilization strategy significantly improved enzyme stability and activity.

Materials Science

This compound is also explored in the field of materials science, particularly in synthesizing polymers with enhanced properties. Its incorporation into polymer matrices can improve solubility and reactivity, making it suitable for various applications including:

- Drug Delivery Systems : The compound's ability to form stable complexes with drugs can enhance bioavailability and therapeutic efficacy.

Table 2: Applications in Materials Science

| Application Type | Description |

|---|---|

| Drug Delivery | Enhances solubility and bioavailability |

| Polymer Synthesis | Improves mechanical properties |

| Biodegradable Materials | Potential for environmentally friendly options |

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylbutan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. For example, in the treatment of inflammatory diseases, it may inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

The following analysis highlights key distinctions between 3-Morpholin-4-ylbutan-1-ol and structurally or functionally analogous compounds.

Structural and Functional Differences

| Compound | Substituent Position | Functional Groups | Reactivity Profile |

|---|---|---|---|

| This compound | C3 (morpholine), C1 (-OH) | Hydroxyl, tertiary amine | Potential for hydrogen bonding, coordination chemistry |

| 1-(4-Hydroxybutyl)morpholine | C1 (morpholine), C4 (-OH) | Hydroxyl, tertiary amine | Altered steric effects due to terminal hydroxyl |

| 2-Morpholin-4-ylethan-1-ol | C2 (morpholine), C1 (-OH) | Hydroxyl, tertiary amine | Higher polarity, shorter carbon chain |

Key Observations :

- Positional Isomerism: The placement of the morpholine group on the butanol backbone significantly influences physicochemical properties. For instance, this compound’s hydroxyl group at C1 may enhance solubility in polar solvents compared to analogs with internal hydroxyl groups.

- Synthetic Challenges : The discontinued status of this compound contrasts with the continued use of its precursor, 4-chlorobutan-1-ol, suggesting that downstream functionalization (e.g., morpholine incorporation) introduces scalability or stability issues.

Biological Activity

3-Morpholin-4-ylbutan-1-ol, with the chemical formula CHNO, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The structural characteristics of this compound include a morpholine ring, which is known for its ability to enhance the pharmacological properties of compounds. The presence of the hydroxyl group contributes to its solubility and reactivity, making it a candidate for various biological applications.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, thus preventing oxidative stress and related diseases.

DPPH Radical Scavenging Activity : The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Compounds similar to this compound showed varying degrees of effectiveness in scavenging DPPH radicals. For instance, certain derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid, a well-known antioxidant .

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | TBD | TBD |

| Ascorbic Acid | 58.2 | - |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has been tested against different cancer cell lines, including glioblastoma and breast cancer cells.

MTT Assay Results : The MTT assay results indicated that this compound and its derivatives exhibited cytotoxic effects on cancer cell lines. Notably, it was found to be more effective against glioblastoma U-87 cells compared to MDA-MB-231 triple-negative breast cancer cells .

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| U-87 (Glioblastoma) | TBD | Higher sensitivity observed |

| MDA-MB-231 | TBD | Lower sensitivity |

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly its effectiveness against various bacterial strains.

Case Study Findings : A study on similar morpholine derivatives revealed promising results against both Gram-positive and Gram-negative bacteria. These findings suggest that modifications in the morpholine structure can enhance antimicrobial efficacy .

The biological activities of this compound can be attributed to its ability to interact with cellular pathways:

- Antioxidant Mechanism : The hydroxyl group in the structure allows for hydrogen donation to free radicals, effectively neutralizing them.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of key signaling pathways such as PI3K/AKT .

- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways within microbial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.